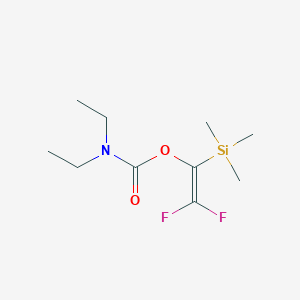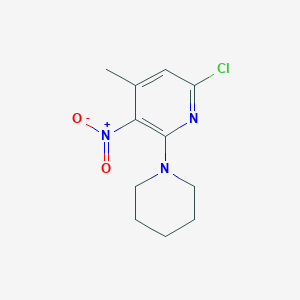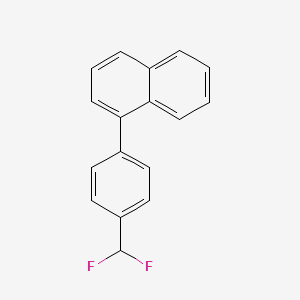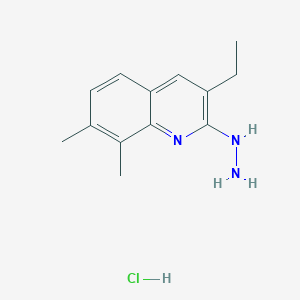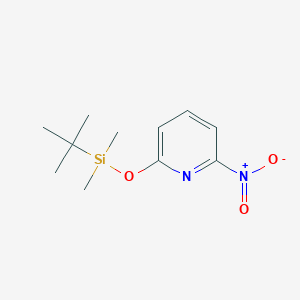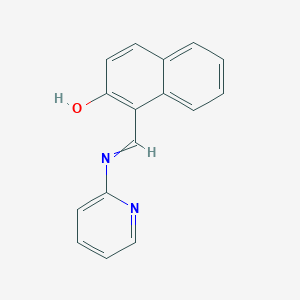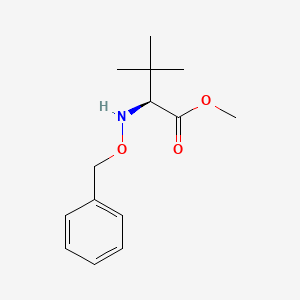
1-methyl-D-tryptophan hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-D-tryptophan hydrochloride, also known as indoximod, is a derivative of tryptophan. It is a chiral compound that exists as both D- and L-enantiomers. The D-enantiomer is particularly notable for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan.
Preparation Methods
1-methyl-D-tryptophan hydrochloride can be synthesized through various methods. One common synthetic route involves the Pictet-Spengler reaction, where tryptophan esters react with aldehydes to form macroline alkaloids . The reaction conditions typically include the use of acetic acid as a solvent and a temperature range of 242-245°C . Industrial production methods often involve large-scale peptide synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
1-methyl-D-tryptophan hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various indole derivatives.
Reduction: Reduction reactions can convert it into simpler tryptophan derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include methanesulfonic acid, acetic acid, and various aldehydes . Major products formed from these reactions include indolactam precursors and other substituted indole derivatives .
Scientific Research Applications
1-methyl-D-tryptophan hydrochloride has a wide range of scientific research applications:
Mechanism of Action
1-methyl-D-tryptophan hydrochloride exerts its effects primarily through the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). By inhibiting IDO, it prevents the catabolism of tryptophan into kynurenine, thereby modulating the immune response . This inhibition leads to the restoration of mTOR signaling in cells starved of tryptophan due to IDO activity . The compound also influences the kynurenine pathway, driving tryptophan catabolism towards the production of kynurenic acid, which has various immunomodulatory effects .
Comparison with Similar Compounds
1-methyl-D-tryptophan hydrochloride is often compared with other IDO inhibitors, such as:
L-1-methyltryptophan: The L-enantiomer of 1-methyl-D-tryptophan, which serves as a weak inhibitor of IDO but also acts as an enzyme substrate.
Indoleamine 2,3-dioxygenase 2 (IDO2) inhibitors: Compounds that inhibit the IDO-related enzyme IDO2.
The uniqueness of this compound lies in its ability to effectively inhibit IDO and modulate immune responses, making it a valuable compound in cancer research and immunotherapy .
Properties
CAS No. |
2227145-87-9 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m1./s1 |
InChI Key |
XHHFEVHSOOFMGW-HNCPQSOCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11862638.png)

![3-Methoxy-1'-methylspiro[isochroman-1,4'-piperidine]](/img/structure/B11862645.png)
![4-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B11862649.png)
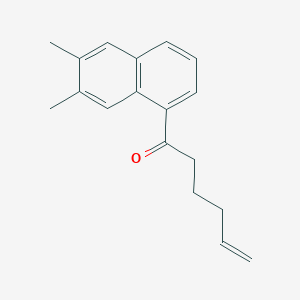
![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B11862677.png)
